molecular formula C9H8N2O2 B13998329 Methyl 2-cyano-2-pyridin-2-ylacetate CAS No. 22353-56-6

Methyl 2-cyano-2-pyridin-2-ylacetate

Cat. No.: B13998329
CAS No.: 22353-56-6
M. Wt: 176.17 g/mol
InChI Key: KGUXRSBFGKMZAT-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-pyridin-2-ylacetate is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyano-2-pyridin-2-ylacetate typically involves the cyanoacetylation of pyridine derivatives. One common method includes the reaction of 2-cyanopyridine with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of catalysts like Raney nickel can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-2-pyridin-2-ylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include pyridine N-oxides, amines, and various substituted esters, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Methyl 2-cyano-2-pyridin-2-ylacetate has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of Methyl 2-cyano-2-pyridin-2-ylacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of receptor activities, thereby exerting its biological effects .

Comparison with Similar Compounds

    2-Cyanopyridine: Shares the pyridine core but lacks the ester group.

    Methyl 2-cyanoacetate: Contains the cyano and ester groups but lacks the pyridine ring.

    2-Pyridylacetic acid: Contains the pyridine ring and acetic acid moiety but lacks the cyano group.

Uniqueness: Methyl 2-cyano-2-pyridin-2-ylacetate is unique due to the presence of both the cyano and ester functional groups attached to the pyridine ring. This combination imparts distinct reactivity and potential for diverse applications in various fields .

Properties

CAS No.

22353-56-6

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

methyl 2-cyano-2-pyridin-2-ylacetate

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7(6-10)8-4-2-3-5-11-8/h2-5,7H,1H3

InChI Key

KGUXRSBFGKMZAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C#N)C1=CC=CC=N1

Origin of Product

United States

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